

On-Target Degradation of Thalidomide-NH-C2-PEG3-OH PROTACs: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the on-target degradation performance of PROTACs utilizing the "**Thalidomide-NH-C2-PEG3-OH**" E3 ligase ligand-linker conjugate. We will present supporting experimental data, detailed protocols, and visualizations to offer a comprehensive resource for evaluating this PROTAC building block against relevant alternatives.

Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality for targeted protein degradation.[1] A key component of many successful PROTACs is the ligand that recruits an E3 ubiquitin ligase to the protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome. Thalidomide and its analogs are widely used to recruit the Cereblon (CRBN) E3 ligase.[2][3] This guide focuses on PROTACs constructed with "Thalidomide-NH-C2-PEG3-OH", a conjugate that incorporates the thalidomide-based CRBN ligand.[2]

Mechanism of Action: Thalidomide-Based PROTACs

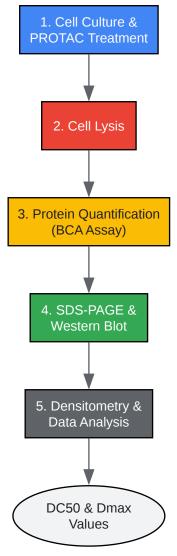
Thalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ubiquitin ligase complex (composed of CRBN, DDB1, CUL4A, and RBX1).[3] This proximity facilitates the transfer of ubiquitin from a charged E2 enzyme to lysine residues on the surface of the POI. The resulting polyubiquitin chain acts as a signal for the 26S proteasome to recognize and degrade the target protein.







Experimental Workflow for DC50/Dmax Determination



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